

crystal structure of lead metaborate compounds

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Compound of Interest

Compound Name: *Lead metaborate*

CAS No.: *14720-53-7*

Cat. No.: *B086852*

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An In-Depth Technical Guide to the Crystal Structure of **Lead Metaborate** (PbB_2O_4)
Polymorphs

Abstract

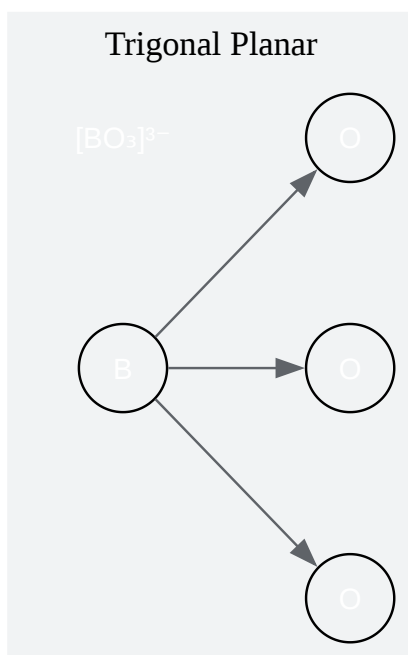
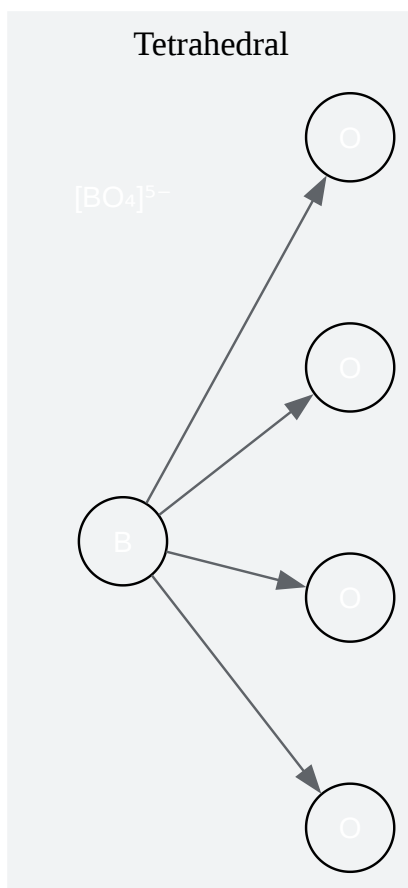
Lead metaborate (PbB_2O_4) is a significant compound in materials science, forming the basis of many lead borate glasses known for their excellent optical and radiation shielding properties. Understanding the crystalline forms of PbB_2O_4 is crucial for controlling crystallization in glass-ceramics and for exploring potential applications in fields like nonlinear optics. This technical guide provides a comprehensive examination of the crystal structures of the two primary polymorphs of **lead metaborate**: the low-temperature monoclinic α -phase and the high-temperature orthorhombic β -phase. We will delve into the intricate borate networks, the coordination environments of the lead cations, the nature of the phase transition, and the experimental methodologies required for their synthesis and characterization.

The Fundamentals of Borate Crystal Chemistry

The structural chemistry of borates is remarkably diverse due to the ability of boron to exist in two coordination environments with oxygen: trigonal planar $[\text{BO}_3]^{3-}$ groups and tetrahedral $[\text{BO}_4]^{5-}$ groups.

- $[\text{BO}_3]^{3-}$ Triangles: In this configuration, the boron atom is sp^2 hybridized and bonded to three oxygen atoms in a planar arrangement.
- $[\text{BO}_4]^{5-}$ Tetrahedra: Here, the boron atom is sp^3 hybridized, forming bonds with four oxygen atoms in a tetrahedral geometry. This requires an additional oxygen atom from a network modifier, such as lead oxide (PbO), which provides the O^{2-} ion.

These fundamental building units can connect by sharing oxygen corners to form a vast array of polyanions, from isolated clusters to infinite chains, layers, and three-dimensional frameworks. The specific arrangement of these units dictates the overall crystal structure and properties of the borate compound.



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Fundamental building blocks of borate crystal structures.

In **lead metaborate**, the PbO acts as a network modifier, causing all boron atoms to adopt a four-coordinated tetrahedral configuration, forming complex anionic chains. The Pb²⁺ cations are situated between these chains, providing charge balance. The stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion often results in a distorted, asymmetric coordination environment, influencing the overall crystal symmetry.

The Low-Temperature α -PbB₂O₄ Polymorph

The α -phase is the stable form of **lead metaborate** at ambient temperature. Its structure is characterized by a complex, three-dimensional network built from two distinct types of infinite borate chains.

Crystal Structure and Borate Network

The crystal structure of α -PbB₂O₄ is monoclinic. The fundamental building blocks are [BO₄] tetrahedra, which link via corner-sharing to form infinite chains running parallel to the c-axis. The structure is unique in that it contains two crystallographically distinct, yet topologically similar, types of these chains. Each chain has a repeating unit of [B₂O₄]²⁻. These chains intertwine to create a rigid, three-dimensional anionic framework.

Lead Cation Coordination

The Pb²⁺ cations reside in channels within the borate framework. There are two distinct lead sites in the asymmetric unit. Both lead atoms are coordinated by eight oxygen atoms from the surrounding borate chains, forming distorted PbO₈ polyhedra. This high coordination number and the distortion are characteristic effects of the lone pair of electrons on the Pb²⁺ ion.

Crystallographic Data

The crystallographic data for α -PbB₂O₄ are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c (No. 14)
a	8.139 Å
b	7.994 Å
c	8.441 Å
β	91.56°
Volume	548.5 Å ³
Z	8
Calculated Density	7.07 g/cm ³

The High-Temperature β-PbB₂O₄ Polymorph

Upon heating, α-PbB₂O₄ undergoes a reversible phase transition to the higher-symmetry β-phase. This transition involves a significant rearrangement of the borate chains and the lead atoms.

Crystal Structure and Borate Network

The β-phase of **lead metaborate** possesses an orthorhombic crystal structure.^[1] While it is also constructed from infinite chains of corner-sharing [BO₄] tetrahedra, its structure is simpler than the α-phase. In β-PbB₂O₄, there is only one type of borate chain extending along the c-axis. This simplification of the anionic network is the primary driver for the change in crystal symmetry from monoclinic to orthorhombic.

Lead Cation Coordination

In the β-phase, there is only one unique Pb²⁺ site. Similar to the α-phase, the lead cation is located between the borate chains. It is coordinated by ten oxygen atoms, forming a highly distorted PbO₁₀ polyhedron. This increase in coordination number from 8 in the α-phase to 10 in the β-phase is a key feature of the structural transformation.

Crystallographic Data

The crystallographic data for β - PbB_2O_4 , determined at 450 °C (723 K), are summarized below.

Parameter	Value (at 450 °C)
Crystal System	Orthorhombic
Space Group	Pnca (No. 60)
a	8.169 Å
b	8.016 Å
c	8.513 Å
β	90°
Volume	557.0 Å ³
Z	8
Calculated Density	6.94 g/cm ³

The α ↔ β Phase Transition

The reversible transformation between the α and β phases is a critical characteristic of **lead metaborate**.

- **Transition Temperature:** The transition from α - PbB_2O_4 to β - PbB_2O_4 occurs at approximately 415 °C (688 K) upon heating. The reverse transition occurs upon cooling.
- **Mechanism:** The transition is displacive in nature, involving rotations of the $[\text{BO}_4]$ tetrahedra and shifts in the positions of the Pb^{2+} ions. The fundamental connectivity of the borate chains remains, but their arrangement and the coordination environment of the lead atoms change significantly. This structural simplification leads to the higher symmetry of the β -phase.

Synthesis and Crystallographic Analysis

The synthesis of high-purity, crystalline **lead metaborate** is essential for accurate structural analysis and property measurements. The primary method employed is a high-temperature

solid-state reaction.

Experimental Protocol: Solid-State Synthesis

This protocol describes a self-validating system for producing polycrystalline α - PbB_2O_4 . The validation comes from the subsequent characterization, which confirms the presence of the desired phase.

1. Precursor Preparation and Stoichiometry:

- Rationale: High-purity starting materials are essential to avoid unwanted secondary phases. Stoichiometric amounts ensure the complete reaction to form PbB_2O_4 .
- Procedure: Weigh stoichiometric amounts of lead(II) oxide (PbO , 99.9%+) and boric acid (H_3BO_3 , 99.9%+). The molar ratio should be 1:2 ($\text{PbO}:\text{H}_3\text{BO}_3$). Boric acid is often used as it decomposes in situ to boron trioxide (B_2O_3) and water. The reaction is: $\text{PbO} + 2\text{H}_3\text{BO}_3 \rightarrow \text{PbB}_2\text{O}_4 + 3\text{H}_2\text{O}(\text{g})$

2. Homogenization:

- Rationale: Intimate mixing of the reactants is crucial to maximize contact area and promote a complete reaction at lower temperatures and shorter times.
- Procedure: Combine the weighed powders in an agate mortar. Grind the mixture thoroughly with a pestle for at least 30 minutes until a visually homogeneous, fine powder is obtained.

3. Calcination:

- Rationale: The initial heating step (calcination) is performed at a moderate temperature to decompose the boric acid and initiate the reaction without melting the components.
- Procedure: Transfer the homogenized powder to a platinum or high-purity alumina crucible. Place the crucible in a programmable muffle furnace. Heat the sample in air to 400 °C at a rate of 5 °C/min and hold for 12 hours.

4. Sintering:

- Rationale: A higher temperature is required to overcome the kinetic barriers for the formation of the well-crystallized α - PbB_2O_4 phase. This temperature must be kept below the melting point to maintain a solid-state reaction.
- Procedure: After calcination, allow the furnace to cool. Remove the crucible, re-grind the powder to ensure continued homogeneity, and return it to the furnace. Heat the sample to

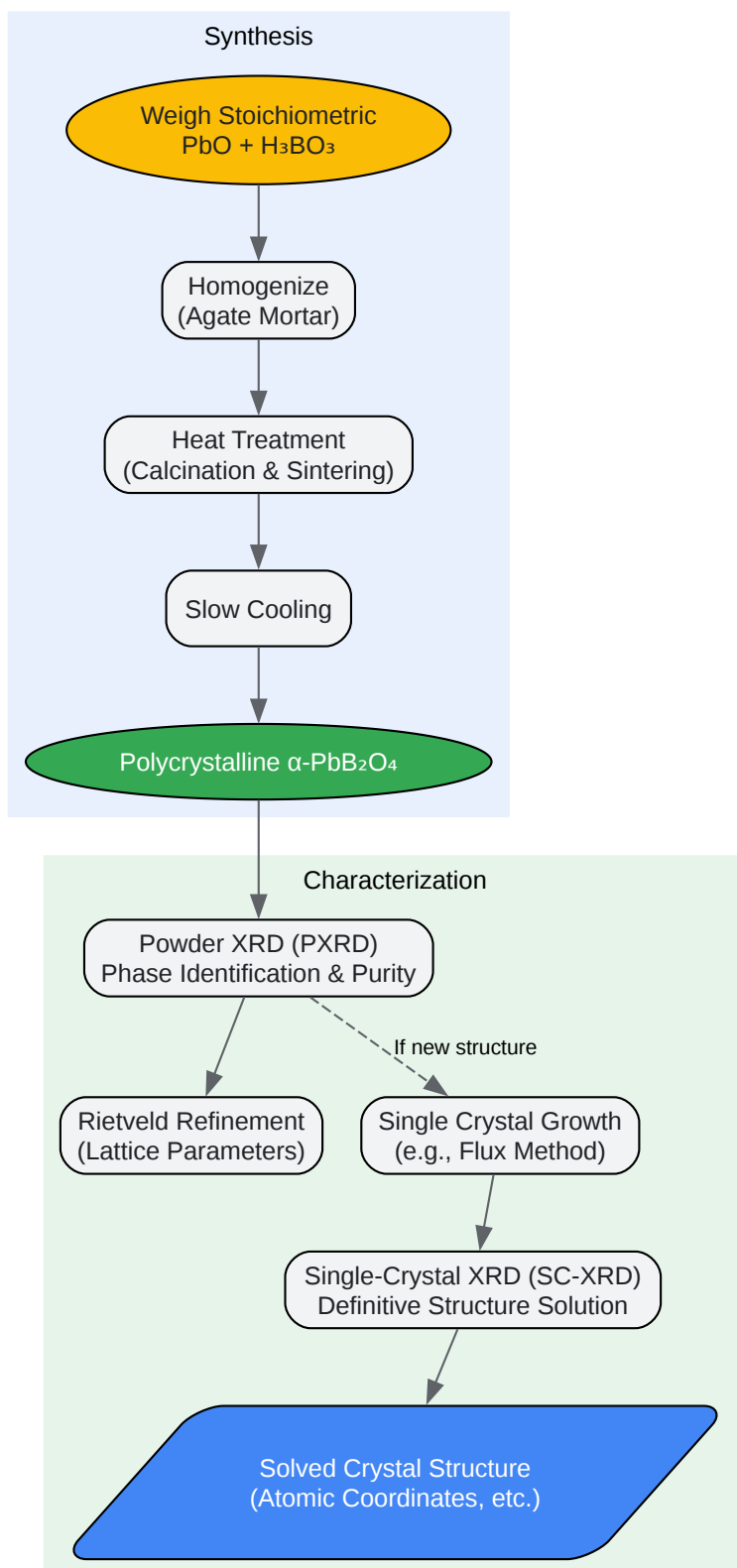
550 °C at a rate of 5 °C/min and hold for 24-48 hours.

5. Cooling and Characterization:

- Rationale: Slow cooling ensures that the thermodynamically stable α -phase is obtained and prevents the formation of metastable phases or glass.
- Procedure: Program the furnace to cool slowly to room temperature (e.g., at a rate of 2-5 °C/min). The resulting white, crystalline powder is α -PbB₂O₄.

Structural Characterization Workflow

The confirmation of the synthesized phase and the detailed determination of its crystal structure require crystallographic analysis, primarily using X-ray diffraction (XRD).



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Sources

- [1. Orthorhombic crystal system - Wikipedia \[en.wikipedia.org\]](#)
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